molecular formula C21H38O4 B14289115 Dimethyl 2-hexyltridec-4-enedioate CAS No. 137044-45-2

Dimethyl 2-hexyltridec-4-enedioate

Cat. No.: B14289115
CAS No.: 137044-45-2
M. Wt: 354.5 g/mol
InChI Key: PESNTCIOJMFWLP-UHFFFAOYSA-N
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Description

Dimethyl 2-hexyltridec-4-enedioate is an organic compound with the molecular formula C21H38O4 It is a diester derived from 2-hexyltridec-4-enedioic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-hexyltridec-4-enedioate typically involves the esterification of 2-hexyltridec-4-enedioic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be summarized as follows:

2-hexyltridec-4-enedioic acid+2CH3OHH2SO4Dimethyl 2-hexyltridec-4-enedioate+H2O\text{2-hexyltridec-4-enedioic acid} + 2 \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 2-hexyltridec-4-enedioic acid+2CH3​OHH2​SO4​​Dimethyl 2-hexyltridec-4-enedioate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess methanol and efficient separation techniques to remove water and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-hexyltridec-4-enedioate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield 2-hexyltridec-4-enedioic acid and methanol.

    Reduction: The compound can be reduced to form the corresponding diol.

    Oxidation: Oxidative cleavage of the double bond can produce shorter-chain carboxylic acids.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3) are used.

Major Products

    Hydrolysis: 2-hexyltridec-4-enedioic acid and methanol.

    Reduction: Corresponding diol.

    Oxidation: Shorter-chain carboxylic acids.

Scientific Research Applications

Dimethyl 2-hexyltridec-4-enedioate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which dimethyl 2-hexyltridec-4-enedioate exerts its effects depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The compound’s molecular targets and pathways can include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Membrane Interaction: Incorporation into lipid bilayers, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Dimethyl 2-hexyltridec-4-enedioate can be compared with other similar compounds, such as:

    Dimethyl 2-hexylhexanedioate: Similar ester structure but with a saturated carbon chain.

    Dimethyl 2-hexyl-2-butenedioate: Contains a double bond in a different position.

    Dimethyl 2-hexyl-2,4-hexadienoate: Contains multiple double bonds.

Uniqueness

This compound is unique due to its specific double bond position and long carbon chain, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific reactivity and stability profiles.

Properties

CAS No.

137044-45-2

Molecular Formula

C21H38O4

Molecular Weight

354.5 g/mol

IUPAC Name

dimethyl 2-hexyltridec-4-enedioate

InChI

InChI=1S/C21H38O4/c1-4-5-6-13-16-19(21(23)25-3)17-14-11-9-7-8-10-12-15-18-20(22)24-2/h11,14,19H,4-10,12-13,15-18H2,1-3H3

InChI Key

PESNTCIOJMFWLP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OC)C(=O)OC

Origin of Product

United States

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